molecular formula C7H12N2O3 B1386013 Methyl 2-(3-oxopiperazin-1-YL)acetate CAS No. 1039843-84-9

Methyl 2-(3-oxopiperazin-1-YL)acetate

Cat. No. B1386013
M. Wt: 172.18 g/mol
InChI Key: PUOQMDOAXJSKPO-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxopiperazin-1-yl)acetate (MOP) is an organic compound that has been studied for its potential applications in the fields of science and medicine. MOP is a derivative of piperazine, a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless, odorless, and water-soluble compound, and is often used as a synthetic intermediate in organic synthesis. MOP has a variety of applications, including as a catalyst in the synthesis of a range of chemicals, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in analytical chemistry.

Scientific Research Applications

1. Anti-Tubercular Agents

  • Summary of Application : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Cyclization Reactions

  • Summary of Application : Methyl 2-(3-oxopiperazin-2-yl)acetate has been used in cyclization reactions with anthranilates, 2-aminophenyl ketones .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these cyclization reactions are not specified in the source .

3. Pyrrolopyrazine Derivatives

  • Summary of Application : This compound has been used in the synthesis of pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

4. Interaction with N-arylmaleimides

  • Summary of Application : Methyl (3-oxo-3, 4, 5, 6-tetrahydropyrazine-2-yl) acetate has been used in reactions with N-arylmaleimides, forming a new heterocyclic core .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these reactions are not specified in the source .

5. Anti-Tubercular Agents

  • Summary of Application : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

6. Interaction with N-arylmaleimides

  • Summary of Application : Methyl (3-oxo-3, 4, 5, 6-tetrahydropyrazine-2-yl) acetate has been used in reactions with N-arylmaleimides, forming a new heterocyclic core .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these reactions are not specified in the source .

properties

IUPAC Name

methyl 2-(3-oxopiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQMDOAXJSKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651719
Record name Methyl (3-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxopiperazin-1-YL)acetate

CAS RN

1039843-84-9
Record name Methyl (3-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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